Cas no 1824255-55-1 (tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate)

Tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate is a protected amino ketone derivative featuring a furan heterocycle and a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and heterocyclic scaffolds. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The furan moiety offers reactivity for further functionalization, making it valuable in medicinal chemistry and materials science. Its well-defined structure and compatibility with diverse reaction conditions enhance its utility in multi-step synthetic routes. This compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate structure
1824255-55-1 structure
商品名:tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
CAS番号:1824255-55-1
MF:C11H15NO4
メガワット:225.241103410721
CID:6156969
PubChem ID:130003969

tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-1878541
    • tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
    • 1824255-55-1
    • インチ: 1S/C11H15NO4/c1-11(2,3)16-10(14)12-8(7-13)9-5-4-6-15-9/h4-8H,1-3H3,(H,12,14)
    • InChIKey: LKRKMSDLBFAJMK-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C=O)C1=CC=CO1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 225.10010796g/mol
  • どういたいしつりょう: 225.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1878541-2.5g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
2.5g
$3051.0 2023-09-18
Enamine
EN300-1878541-0.5g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
0.5g
$1495.0 2023-09-18
Enamine
EN300-1878541-10g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
10g
$6697.0 2023-09-18
Enamine
EN300-1878541-1.0g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
1g
$1557.0 2023-06-01
Enamine
EN300-1878541-10.0g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
10g
$6697.0 2023-06-01
Enamine
EN300-1878541-0.1g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
0.1g
$1371.0 2023-09-18
Enamine
EN300-1878541-5g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
5g
$4517.0 2023-09-18
Enamine
EN300-1878541-0.25g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
0.25g
$1432.0 2023-09-18
Enamine
EN300-1878541-5.0g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
5g
$4517.0 2023-06-01
Enamine
EN300-1878541-0.05g
tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate
1824255-55-1
0.05g
$1308.0 2023-09-18

tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate 関連文献

tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamateに関する追加情報

Comprehensive Guide to tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate (CAS No. 1824255-55-1)

The compound tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate (CAS No. 1824255-55-1) is a specialized organic molecule with significant applications in pharmaceutical and chemical synthesis. Known for its unique structural features, this compound combines a furan ring and a carbamate group, making it a valuable intermediate in drug discovery and material science. Researchers and industry professionals frequently search for tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate synthesis, CAS 1824255-55-1 applications, and furan-derived carbamate properties, reflecting its growing relevance in modern chemistry.

One of the key reasons for the interest in tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate is its role as a building block in medicinal chemistry. The furan moiety is often utilized in the design of bioactive molecules due to its electron-rich nature and ability to participate in diverse chemical reactions. Meanwhile, the tert-butyl carbamate (Boc) group serves as a protective group for amines, a critical function in multi-step synthetic processes. This dual functionality makes the compound a sought-after reagent for researchers working on peptide synthesis and small-molecule drug development.

From a structural perspective, CAS 1824255-55-1 exhibits interesting physicochemical properties. The presence of the furan ring contributes to its moderate polarity, while the Boc group enhances its stability under various conditions. These characteristics make it compatible with a wide range of solvents, including dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Such versatility is crucial for its application in cross-coupling reactions and catalytic transformations, which are hot topics in contemporary organic chemistry research.

The synthesis of tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate typically involves the reaction of furan-2-yl glyoxal with tert-butyl carbamate under controlled conditions. Optimizing this process is a common query among chemists, as yield and purity are critical for downstream applications. Recent advancements in green chemistry have also spurred interest in developing more sustainable synthetic routes for such compounds, aligning with global trends toward environmentally friendly practices.

In the pharmaceutical industry, CAS 1824255-55-1 is often explored for its potential in drug candidate optimization. The furan-carbamate hybrid structure is particularly valuable in designing molecules with improved pharmacokinetic properties. For instance, furan derivatives are known to enhance bioavailability and metabolic stability, which are key factors in modern drug development. This has led to increased searches for tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate suppliers and custom synthesis services.

Beyond pharmaceuticals, tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate finds utility in material science, particularly in the development of functional polymers and advanced coatings. The furan ring can participate in Diels-Alder reactions, enabling the creation of novel polymeric networks with tailored properties. This application is gaining traction in industries focused on smart materials and sustainable packaging, further driving demand for this compound.

For researchers handling CAS 1824255-55-1, proper storage and handling are essential to maintain its integrity. The compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent degradation. Safety data sheets (SDS) provide detailed guidelines, and queries like tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate stability and storage conditions are common among laboratory personnel.

The market for tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate is expanding, with suppliers offering high-purity grades for research and industrial use. Pricing trends, bulk availability, and custom synthesis options are frequently searched topics, reflecting the compound's commercial importance. As the demand for specialty chemicals grows, this molecule is poised to play an even more prominent role in scientific and industrial applications.

In summary, tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate (CAS No. 1824255-55-1) is a versatile and valuable compound with wide-ranging applications. Its unique structure, combined with its utility in pharmaceuticals, material science, and chemical synthesis, ensures its continued relevance in research and industry. For those seeking detailed information, resources on synthetic protocols, safety guidelines, and commercial suppliers are readily available, catering to the needs of scientists and professionals worldwide.

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